molecular formula C8H6F3NO2 B1457359 5-Methyl-2-(trifluoromethyl)nicotinic acid CAS No. 1245915-92-7

5-Methyl-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1457359
CAS No.: 1245915-92-7
M. Wt: 205.13 g/mol
InChI Key: CYWVURUPVFCNBP-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)nicotinic acid (CAS 1245915-92-7) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C8H6F3NO2 and a molecular weight of 205.13, this nicotinic acid derivative serves as a valuable building block in organic synthesis and medicinal chemistry . The compound features a trifluoromethyl group, a common moiety in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. Researchers are exploring analogs of nicotinic acid for a wide range of pharmacological effects. Notably, nicotinic acid itself is a well-established vitamin (B3) and medication that modulates lipid levels by inhibiting diacylglycerol acyltransferase-2 (DGAT2) in the liver and activating specific G protein-coupled receptors like GPR109A . Furthermore, structurally related trifluoromethyl-substituted nicotinic acid derivatives have shown promise in scientific research as inhibitors of HIV-1 Reverse Transcriptase-associated RNase H function, highlighting the potential of this chemical scaffold in developing novel antiviral agents . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(12-3-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWVURUPVFCNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208168
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245915-92-7
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245915-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also act as a ligand, binding to specific proteins and altering their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acid receptors. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties, potentially leading to altered cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can influence the activity of nicotinic acid receptors and related enzymes, affecting metabolic flux and metabolite levels. These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting energy production and metabolic processes.

Biological Activity

5-Methyl-2-(trifluoromethyl)nicotinic acid (MTNA) is a fluorinated derivative of nicotinic acid, which exhibits significant biological activity. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a methyl group on the pyridine ring. Its chemical formula is C8_8H6_6F3_3N1_1O2_2, and it possesses unique physicochemical properties that enhance its biological activity.

The mechanism of action for MTNA primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. This compound has been shown to modulate neurotransmitter release, thereby influencing various physiological processes.

Biological Activities

  • Antimicrobial Activity : MTNA exhibits notable antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Research indicates that MTNA can suppress the production of pro-inflammatory cytokines in vitro. In a study using BV2 microglial cells, MTNA reduced the levels of interleukin-6 (IL-6) and nitric oxide (NO), demonstrating its potential as an anti-inflammatory agent .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of MTNA on cancer cell lines. The compound showed significant cytotoxicity against various cancer types, suggesting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MTNA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated BV2 cells, treatment with MTNA resulted in a significant reduction in TNF-α levels with an IC50_{50} value of 25 µM. This suggests that MTNA effectively inhibits inflammatory pathways, particularly through the NF-κB signaling cascade .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50_{50} Value (µM)Reference
AntimicrobialMIC against S. aureus32
AntimicrobialMIC against E. coli64
Anti-inflammatoryTNF-α inhibition25
CytotoxicityCancer cell linesVaries

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-methyl-2-(trifluoromethyl)nicotinic acid with structurally analogous compounds, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
This compound CH₃ (5), CF₃ (2) C₈H₆F₃NO₂ 205.13 Not explicitly listed Hypothesized intermediate for carboxamide drugs (e.g., EP 4374877 A2 derivatives)
6-(Trifluoromethyl)nicotinic acid CF₃ (6) C₇H₄F₃NO₂ 191.11 231291-22-8 High acidity due to CF₃ at position 6; used in heterocyclic synthesis
5-Bromo-2-(trifluoromethyl)nicotinic acid Br (5), CF₃ (2) C₇H₃BrF₃NO₂ 274.01 436799-36-9 Halogenated analog for cross-coupling reactions
4-(Trifluoromethyl)nicotinic acid CF₃ (4) C₇H₄F₃NO₂ 191.11 158063-66-2 Positional isomer; lower acidity than 6-CF₃ analog
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 2-OH, 5-(2-FC₆H₄) C₁₂H₈FNO₃ 233.19 1267011-08-4 Hydroxyl group enhances solubility; potential pharmacophore

Key Comparative Findings

Substituent Position Effects :

  • The trifluoromethyl group at position 2 (as in the target compound) likely increases steric hindrance and electron-withdrawing effects compared to position 4 or 6 analogs. This can alter reactivity in coupling reactions (e.g., amidation in EP 4374877 A2 derivatives ).
  • Methyl groups (e.g., at position 5) improve metabolic stability by blocking oxidation sites, a feature critical in drug design .

Physicochemical Properties :

  • Acidity : CF₃ groups at position 6 (as in 6-(trifluoromethyl)nicotinic acid ) increase acidity more significantly than at position 2 due to proximity to the carboxylic acid group.
  • Solubility : Hydroxyl-containing analogs (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid ) exhibit higher aqueous solubility compared to CF₃-substituted derivatives.

Agrochemicals: CF₃-substituted nicotinic acids are used in developing pesticides due to their resistance to metabolic degradation .

Research and Patent Insights

  • EP 4374877 A2 (2024) : Highlights the use of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid (a structurally related furan derivative) in synthesizing pyrrolo-pyridazine carboxamides, underscoring the role of CF₃ groups in enhancing target binding .
  • Synthetic Utility : Bromo and chloro analogs (e.g., 5-bromo-2-(trifluoromethyl)nicotinic acid ) serve as versatile intermediates for Suzuki-Miyaura couplings, enabling diversification of nicotinic acid scaffolds.

Preparation Methods

Pyridine Ring Construction via Fluorinated Precursors

A key strategy involves synthesizing the pyridine ring with a trifluoromethyl group at the 2-position and a methyl group at the 5-position. According to a 2008 study published in Organic Letters, novel routes have been developed that start from simple fluorinated precursors to build 2-(trifluoromethyl)nicotinic acid derivatives, which can be adapted for the 5-methyl substituted analogs. These methods typically involve:

  • Formation of the pyridine ring via cyclization reactions.
  • Introduction of the trifluoromethyl group early in the synthesis to ensure regioselectivity.
  • Subsequent functionalization at the 5-position to introduce the methyl group.

The study highlights efficient synthetic routes that provide key intermediates for further elaboration into biologically active compounds.

Acylation and Cyclization Using Trifluoroacetyl Chloride and Vinyl Ethers

Patented methods for related trifluoromethyl nicotinic acids (notably 4-trifluoromethyl derivatives) provide insight into preparation strategies that could be adapted for 5-methyl-2-(trifluoromethyl)nicotinic acid:

  • Step 1: Acylation
    Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a catalyst (e.g., triethylamine, pyridine) at temperatures between -10°C to 30°C to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one intermediates.

  • Step 2: Cyclization
    The intermediate is then reacted with 3-amino acrylonitrile under basic catalysis (e.g., sodium hydroxide, potassium tert-butoxide) at 50-100°C to induce cyclization, forming trifluoromethyl-substituted nicotinonitrile derivatives.

  • Step 3: Hydrolysis
    Hydrolysis of the nitrile group under basic conditions (60-100°C) followed by acidification yields the corresponding trifluoromethyl nicotinic acid.

This method is noted for its relatively mild conditions, high yields, and suitability for industrial scale-up due to the use of inexpensive and readily available starting materials.

Directed Lithiation and Carboxylation

A more targeted approach involves directed lithiation of trifluoromethyl-substituted pyridines:

  • Starting from 2-(trifluoromethyl)pyridine, lithiation is performed using strong bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of coordinating solvents like 1,3-dimethyl-2-imidazolidinone (DMI).

  • The lithiated intermediate undergoes carboxylation with carbon dioxide to introduce the carboxylic acid group at the 3-position.

  • Subsequent directed lithiation allows functionalization at the 4-position, which can be adapted for methylation at the 5-position through appropriate synthetic steps.

  • Palladium-catalyzed coupling reactions and protecting group strategies (e.g., Boc protection/deprotection) are employed to install amino or methyl substituents as needed.

This method offers high regioselectivity and moderate overall yields (~50%) and is suitable for preparing highly functionalized nicotinic acid derivatives.

Oxidation of 3,5-Disubstituted Pyridines

For the methyl substituent at the 5-position, oxidation methods starting from 3,5-dimethylpyridine derivatives have been reported:

  • Potassium permanganate oxidation in aqueous media converts 3,5-dimethylpyridine to 5-methyl-nicotinic acid derivatives.

  • The process requires careful pH control and post-reaction separation to remove by-products such as 3,5-pyridinedicarboxylic acid.

  • Although this method is well-established for 5-methylnicotinic acid, incorporation of the trifluoromethyl group at the 2-position would require prior substitution or subsequent functionalization.

  • The method is noted for its environmental friendliness (using water as solvent) and high purity products after purification.

Environmentally Friendly and Solvent-Free Approaches

Recent advances emphasize green chemistry principles:

  • Solvent- and catalyst-free synthesis methods for related 2-substituted nicotinic acids have been developed, involving direct amination of 2-chloronicotinic acid derivatives with amines under mild conditions.

  • These methods reduce waste, avoid toxic solvents, and shorten reaction times while providing good yields.

  • Although these methods are primarily demonstrated for 2-(arylamino)nicotinic acids, the principles may be extended to synthesize trifluoromethyl-substituted nicotinic acids with appropriate modifications.

Summary Table of Preparation Methods

Methodology Key Steps Conditions Advantages Limitations
Pyridine Ring Construction from Fluorinated Precursors Cyclization with trifluoromethyl group introduction Moderate temperatures; multi-step Efficient, regioselective ring formation Requires specialized fluorinated precursors
Acylation-Cyclization-Hydrolysis Acylation of vinyl ether, cyclization with amino acrylonitrile, hydrolysis -10 to 100°C; basic catalysis High yield, industrially scalable, inexpensive reagents Primarily for 4-substituted analogs; adaptation needed for 5-methyl
Directed Lithiation and Carboxylation Lithiation, CO2 quench, Pd-catalyzed coupling Low to moderate temperatures High regioselectivity, versatile Requires strong bases and protecting groups
Oxidation of 3,5-Dimethylpyridine Potassium permanganate oxidation Mild aqueous conditions Environmentally friendly, high purity Limited to methyl substitution; trifluoromethyl group incorporation challenging
Solvent- and Catalyst-Free Amination Amination of 2-chloronicotinic acid derivatives Ambient temperature, no solvent Green chemistry, simple work-up Demonstrated for amines, needs adaptation for trifluoromethyl derivatives

Detailed Research Findings and Notes

  • The acylation-cyclization-hydrolysis route (patented) is notable for its use of trifluoroacetyl chloride and vinyl ethyl ether, which are relatively cheap and easily handled reagents. The process involves careful temperature control and catalyst selection to maximize yield and purity.

  • Directed lithiation methods provide a powerful tool for regioselective functionalization of pyridine rings, allowing the introduction of carboxyl and methyl groups in precise positions, but require strong bases and inert atmosphere techniques.

  • Oxidation methods using potassium permanganate are classical and effective for methylated nicotinic acids but are less straightforward for trifluoromethyl derivatives due to the electron-withdrawing nature of the trifluoromethyl group affecting oxidation pathways.

  • Environmentally friendly approaches highlight the trend towards sustainable synthesis, though their direct application to this compound requires further development.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-2-(trifluoromethyl)nicotinic acid, and how can reaction yields be optimized?

A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives. For example, nitrile intermediates (e.g., 5-halo-6-trifluoromethylpyridine-3-carbonitriles) can be hydrolyzed under acidic or basic conditions to yield nicotinic acids. Optimization involves:

  • Step 1 : Halogenation of precursor pyridines using reagents like POCl₃ or PCl₅ at controlled temperatures (80–100°C) to avoid side reactions.
  • Step 2 : Nucleophilic trifluoromethylation using Cu-mediated coupling with CF₃ sources (e.g., TMSCF₃) .
  • Step 3 : Hydrolysis of nitriles to carboxylic acids using NaOH/H₂O or H₂SO₄/EtOH under reflux. Yields (typically 60–75%) can be improved by optimizing stoichiometry, reaction time, and catalyst loading (e.g., CuI for CF₃ insertion) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile) to assess purity (>95%).
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~170 ppm for COOH in ¹³C NMR) and FTIR (C=O stretch at ~1680 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ calculated for C₈H₆F₃NO₂: 210.0382) .

Q. What thermodynamic properties (e.g., melting point, enthalpy of fusion) are critical for handling this compound?

  • Melting Point : Pyridine derivatives with trifluoromethyl groups often exhibit melting points >200°C. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid melts at 287.5–293.5°C .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures.
  • Enthalpy of Fusion (ΔfusH) : Estimated via NIST data for analogous compounds (e.g., ΔfusH ≈ 20–25 kJ/mol for trifluoromethyl-substituted aromatics) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of the nicotinic acid scaffold?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (e.g., pKa ~2.5 vs. ~4.7 for unsubstituted nicotinic acid). This enhances solubility in polar solvents and impacts metal coordination in catalysis .
  • Steric Effects : The bulky -CF₃ group may restrict rotational freedom in derivatives, as shown by X-ray crystallography of related compounds (e.g., dihedral angles between pyridine and substituents <10°) .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethylnicotinic acid derivatives?

  • Assay Variability : Compare enzyme inhibition IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 25°C). For example, discrepancies in aldose reductase inhibition may arise from differences in substrate concentrations or enzyme sources .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may confound activity measurements .

Q. How can computational methods guide the design of this compound derivatives for drug discovery?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with -CF₃ .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with bioavailability or toxicity .

Q. What advanced techniques characterize surface adsorption or reactivity of this compound in environmental chemistry studies?

  • Microspectroscopic Imaging : Raman or AFM-IR can map adsorption on indoor surfaces (e.g., silica or cellulose) at nanoscale resolution .
  • Oxidative Stability : Evaluate degradation under UV/ozone using GC-MS to detect volatile byproducts (e.g., COF₂, HF) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during long-term storage of this compound?

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit oxidation .

Q. What experimental designs optimize regioselectivity in trifluoromethylation reactions?

  • Directed Metallation : Use lithiation (e.g., LDA at –78°C) to direct CF₃ groups to specific pyridine positions.
  • Transition Metal Catalysts : Pd/Cu bimetallic systems enhance selectivity for C-2 over C-4 substitution in pyridines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Methyl-2-(trifluoromethyl)nicotinic acid
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